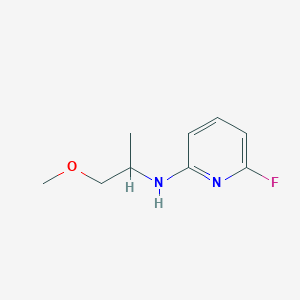
1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclobutane ring substituted with a methoxypropyl group and a carbaldehyde functional group
Preparation Methods
The synthesis of 1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclobutanone with 3-methoxypropylmagnesium bromide, followed by oxidation to introduce the carbaldehyde group. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve the use of catalytic hydrogenation and other advanced techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives .
Scientific Research Applications
1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or activation of specific gene expression .
Comparison with Similar Compounds
1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carbaldehyde can be compared with similar compounds such as:
1-(3-Methoxypropyl)-4-piperidinamine: Known for its use in medicinal chemistry as an intermediate in drug synthesis.
N-(3-Methoxypropyl)acrylamide: Used in polymer chemistry and material science.
Triethyl(3-methoxypropyl)phosphonium butyrate: Studied for its unique ionic liquid properties.
The uniqueness of this compound lies in its cyclobutane ring structure, which imparts specific steric and electronic properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-3,3-dimethylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-10(2)7-11(8-10,9-12)5-4-6-13-3/h9H,4-8H2,1-3H3 |
InChI Key |
MMWGZVQOKRLYPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(CCCOC)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-6-[(3-methylbutyl)amino]benzonitrile](/img/structure/B13257307.png)
![N-[1-(5-Bromothiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B13257313.png)

![4',4'-Difluoro-7-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13257323.png)
![3-Methoxyspiro[3.3]heptan-1-amine](/img/structure/B13257327.png)
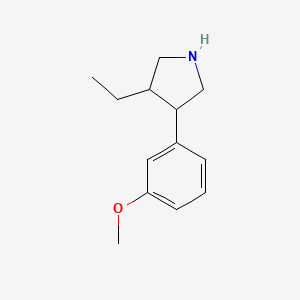
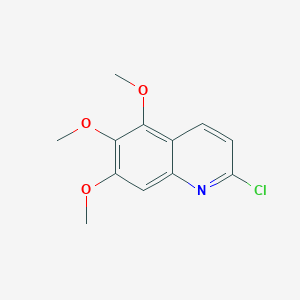
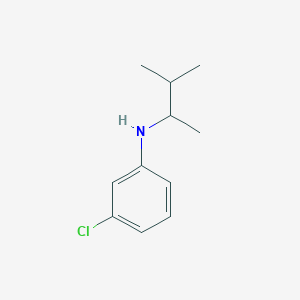

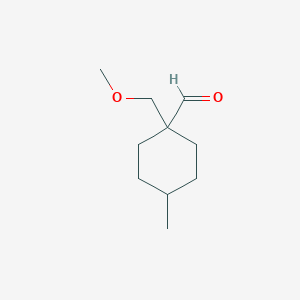
![2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13257371.png)
![2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13257373.png)
![{2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine](/img/structure/B13257379.png)
